molecular formula C12H16N2O2S2 B2697873 2-(benzylthio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-57-3

2-(benzylthio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2697873
CAS No.: 868216-57-3
M. Wt: 284.39
InChI Key: PEITVKCCQLRSGN-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring. This particular compound is characterized by the presence of benzylsulfanyl and ethylsulfonyl groups attached to the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of benzyl mercaptan with an appropriate imidazole precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The ethylsulfonyl group can be introduced through a sulfonation reaction using ethyl sulfonyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

2-(benzylthio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl and ethylsulfonyl groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole
  • 2-Benzylsulfanyl-1-propylsulfonyl-4,5-dihydroimidazole
  • 2-Benzylsulfanyl-1-butylsulfonyl-4,5-dihydroimidazole

Uniqueness

2-(benzylthio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole is unique due to the specific combination of benzylsulfanyl and ethylsulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-benzylsulfanyl-1-ethylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-2-18(15,16)14-9-8-13-12(14)17-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEITVKCCQLRSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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